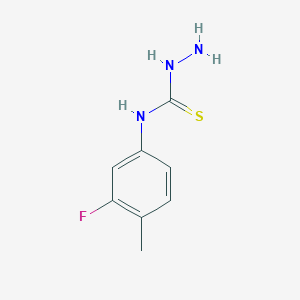

N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide

Description

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. This compound (CAS: 51707-40-5) is synthesized via the reaction of 3-fluoro-4-methylphenyl isothiocyanate with hydrazine hydrate, a method analogous to other arylhydrazinecarbothioamides .

Properties

IUPAC Name |

1-amino-3-(3-fluoro-4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3S/c1-5-2-3-6(4-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKOCVCYGTUKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405200 | |

| Record name | ST4148487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51707-40-5 | |

| Record name | NSC129256 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST4148487 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 3-fluoro-4-methylaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinecarbothioamide moiety.

Scientific Research Applications

Scientific Research Applications

The compound's applications can be categorized into several key areas:

1. Chemistry

- Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds and is utilized as a reagent in chemical reactions.

2. Biology

- Antimicrobial Activity : Research indicates that N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide exhibits effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies have shown that this compound may inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapeutics.

3. Medicine

- Therapeutic Applications : Ongoing research aims to explore its potential as a therapeutic agent, particularly in developing new drugs targeting specific diseases.

4. Industry

- Material Development : The compound is also used in developing new materials and as a precursor in synthesizing specialty chemicals.

Structure-Activity Relationship (SAR)

SAR studies reveal that the presence and position of substituents on the phenyl ring significantly influence biological activity. For instance:

- Fluorine Substitution : The introduction of fluorine enhances cytotoxicity against cancer cell lines.

- Methyl Group Influence : The presence of a methyl group at position 4 has been linked to increased activity against various pathogens.

Anticancer Activity

A study focused on thiosemicarbazone derivatives similar to N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide highlighted their diverse biological activities, including anticancer effects. The lead compound demonstrated selective cytotoxicity against multidrug-resistant cancer cell lines, indicating potential for overcoming drug resistance in clinical settings .

Antimicrobial Properties

Another investigation into the antimicrobial properties of hydrazinecarbothioamide derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study employed a series of synthesized compounds to assess their antibacterial efficacy, revealing some derivatives exhibited activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, synthesis yields, and select properties of N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide with structurally similar compounds:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase melting points due to enhanced dipole interactions (e.g., 3b: 228–230°C) . The fluorine atom in the target compound may similarly influence polarity and solubility.

Spectroscopic and Analytical Data

- ¹H-NMR Trends : Aromatic protons in fluorinated compounds often show downfield shifts due to fluorine’s electronegativity. For example, in N-(pyridin-2-yl)hydrazinecarbothioamide, the SH proton resonates at 12.59 ppm .

- Mass Spectrometry : The nitrogen rule (odd molecular weight for odd nitrogen count) aids in identifying molecular ions and fragmentation patterns, as seen in thiazoline derivatives .

Biological Activity

N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Research indicates that N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide exhibits a variety of biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapeutics.

The biological activity of N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects such as:

- Inhibition of Enzyme Activity : This may involve blocking key enzymes that cancer cells rely on for growth and proliferation.

- Alteration of Cellular Signaling Pathways : By affecting signaling pathways, the compound may induce apoptosis (programmed cell death) in malignant cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of substituents on the phenyl ring significantly influence the biological activity of thiosemicarbazone derivatives, including N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide. For instance:

- Fluorine Substitution : The introduction of fluorine at specific positions enhances cytotoxicity against cancer cell lines.

- Methyl Group Influence : The presence of a methyl group at position 4 of the phenyl ring has been linked to increased activity against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide:

- Anticancer Activity : A study evaluating thiosemicarbazones found that compounds with similar structures exhibited significant cytotoxic effects against human colon cancer cell lines (HCT-116 and HT-29), with IC50 values indicating potent activity .

- Antimicrobial Efficacy : Research demonstrated that derivatives with similar thiosemicarbazone structures showed promising antibacterial activity, outperforming traditional antibiotics in some assays .

- Toxicity Evaluation : Toxicity assessments using brine shrimp (Artemia salina) bioassays indicated varying levels of lethality among synthesized derivatives, with some compounds exhibiting LD50 values comparable to established anticancer drugs .

Comparative Biological Activity Table

Q & A

Q. What are the standard synthetic protocols for preparing N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide and its derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between substituted phenyl isothiocyanates and hydrazine derivatives. For example:

- Step 1: React 3-fluoro-4-methylphenyl isothiocyanate with hydrazine monohydrate in diethyl ether under vigorous stirring (room temperature, 12–24 hours) .

- Step 2: Purify the crude product via recrystallization (methanol or ethanol) to obtain the hydrazinecarbothioamide core structure.

- Step 3: For derivatives, perform additional condensation with aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde) in ethanol with acetic acid catalysis. Monitor progress via TLC and characterize using NMR and IR .

Example Reaction Conditions Table:

Q. How are spectroscopic techniques employed to characterize hydrazinecarbothioamide derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons adjacent to electron-withdrawing groups (e.g., C=S at δ 175–176 ppm in ¹³C NMR). Aromatic protons appear as doublets in δ 7.5–8.5 ppm .

- IR Spectroscopy: Confirm thioamide (C=S stretch at 820–840 cm⁻¹) and hydrazine (N-H stretch at 3150–3300 cm⁻¹) moieties .

- Mass Spectrometry (EI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀FN₃S at m/z 212.05) .

Key Spectral Peaks Table:

| Functional Group | IR (cm⁻¹) | ¹³C NMR (ppm) | ¹H NMR (ppm) |

|---|---|---|---|

| C=S (thioamide) | 820–840 | 175–176 | – |

| N-H (hydrazine) | 3150–3300 | – | 9.4–9.6 (s, 1H) |

| Aromatic C-F | – | 115–125 | 7.6–8.1 (d, J=8 Hz) |

Advanced Research Questions

Q. How can computational methods (e.g., DFT) assist in understanding electronic properties and reactivity?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, DFT revealed the C=S group as the primary Hg²⁺ binding site in thiosemicarbazone chemosensors .

- COSMO-RS Simulations: Predict solubility and solvent effects for crystallization optimization .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., DNA grooves) to rationalize antimicrobial activity .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Systematic SAR Analysis: Compare substituent effects (e.g., -CN vs. -OCH₃) on bioactivity. For instance, 4-cyano derivatives showed higher anticancer activity (IC₅₀ = 1.2 µM) than methoxy analogs (IC₅₀ = 8.7 µM) due to enhanced electron-withdrawing effects .

- Assay Standardization: Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation time to minimize variability .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to evaluate significance of conflicting results (e.g., IC₅₀ discrepancies >50% require re-evaluation of purity or protocol) .

Q. What crystallographic approaches determine the structure of hydrazinecarbothioamide derivatives?

Methodological Answer:

- X-Ray Diffraction: Use SHELXL for refinement of single-crystal data. For example, a monoclinic P2₁/c space group was assigned for N-(4-chlorophenyl) derivatives with Z = 4 and R-factor < 0.05 .

- Twinned Data Refinement: Apply SHELXE for high-resolution datasets with twin fractions >30% .

- Validation Tools: Check CIF files with PLATON to detect disorder or missed symmetry .

Q. How can electrochemical sensors using these compounds be optimized for analyte detection?

Methodological Answer:

- Electrode Modification: Immobilize N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide on carbon nanotube paste electrodes. Optimize pH (5–7) and scan rate (50–100 mV/s) for epinephrine detection (LOD = 9.4 nM) .

- Voltammetric Techniques: Use square-wave voltammetry (SWV) to resolve overlapping peaks (e.g., epinephrine vs. norepinephrine at ΔEp = 240 mV) .

- Interference Studies: Add surfactants (e.g., CTAB) to suppress signals from ascorbic acid and uric acid .

Q. How does metal complexation influence the properties of hydrazinecarbothioamide derivatives?

Methodological Answer:

- Synthesis of Metal Complexes: React the ligand with Mn(II), Cu(II), or Zn(II) salts in ethanol/water (1:1). Monitor via UV-Vis (λ = 450–500 nm for d-d transitions) .

- Enhanced Bioactivity: Cu(II) complexes show 3–5× higher antimicrobial activity than free ligands due to increased membrane permeability .

- Theoretical Studies: Use DFT to predict redox behavior (e.g., Cu²⁺/Cu⁺ reduction potentials) and correlate with experimental cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.